2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach includes the diazotization of substituted 2-aminopyridines followed by fluorination . Industrial production methods often involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde include other fluorinated pyridines and tetrahydropyridine derivatives. Some examples are:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 5-Fluoro-1,2,3,6-tetrahydropyridine These compounds share similar structural features but differ in their specific substitution patterns and functional groups. The presence of the aldehyde group in this compound makes it unique and influences its reactivity and potential applications .
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11FN2O/c12-10-4-2-6-14(7-10)11-9(8-15)3-1-5-13-11/h1,3-5,8H,2,6-7H2 |
InChI Key |
ZZENMDADQYAXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)F)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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